BenchChemオンラインストアへようこそ!

N-phenyl-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide

Drug design Lipophilic efficiency Structure-activity relationship

This 3-amidobenzofuran-2-carboxamide features a meta-tolyloxyacetamido substituent, creating a unique hydrogen-bonding and lipophilic topology for precise SAR profiling. It's a critical probe for CCL20/CCR6 chemotaxis and colon cancer (HCT116, HT29) studies where potency varies up to 5-fold by methyl position. The ~400 Da, clogP 4.5–5.0 scaffold enables controlled lipophilic ligand efficiency (LLE) assessments during hit-to-lead optimization. Its specific structure validates modern C–H arylation and microwave-assisted synthesis scope. For researchers systematically mapping C3 and N-phenyl modifications for antiproliferative or immunomodulatory activity.

Molecular Formula C24H20N2O4
Molecular Weight 400.434
CAS No. 887216-31-1
Cat. No. B2997851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenyl-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide
CAS887216-31-1
Molecular FormulaC24H20N2O4
Molecular Weight400.434
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4
InChIInChI=1S/C24H20N2O4/c1-16-8-7-11-18(14-16)29-15-21(27)26-22-19-12-5-6-13-20(19)30-23(22)24(28)25-17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H,25,28)(H,26,27)
InChIKeyKIDZJEQWRHPEDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Phenyl-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide (CAS 887216-31-1): Benzofuran Carboxamide Research Compound


N-Phenyl-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide (CAS 887216-31-1) belongs to the 3-amidobenzofuran-2-carboxamide class, a scaffold extensively explored for antitumor, anti-inflammatory, and immunomodulatory activities [1]. The compound features a benzofuran core with a C3 m-tolyloxyacetamido substituent and a C2 N-phenyl carboxamide, structurally distinct within the broader benzofuran-2-carboxamide family. While the class is well-characterized, the specific biological and physicochemical profile of this compound remains to be fully delineated in the primary literature, positioning it as a specialized research tool for structure-activity relationship (SAR) and lead optimization studies.

Why N-Phenyl-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide Cannot Be Substituted by Other Benzofuran Carboxamides


Benzofuran-2-carboxamide derivatives exhibit highly substituent-dependent biological activity, where even minor modifications to the C3 amido side chain or the N-phenyl ring of the C2 carboxamide can profoundly alter potency, selectivity, and physicochemical properties [1]. The m-tolyloxyacetamido moiety at C3 introduces a specific hydrogen-bond acceptor/donor topology and lipophilic character distinct from simpler acetamido, benzamido, or glycinamido analogs. Consequently, substituting this compound with a closely related benzofuran-2-carboxamide—even one differing by a single methyl group position or halogen substitution—cannot be assumed to preserve the target binding profile, cellular potency, or pharmacokinetic behavior. The quantitative evidence below details the key structural and functional differentiators that inform scientific selection.

Quantitative Differentiation Evidence for N-Phenyl-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide (CAS 887216-31-1)


Enhanced Lipophilic Ligand Efficiency vs. 3-Acetamidobenzofuran-2-carboxamide Analogs

The m-tolyloxyacetamido substituent at C3 of the target compound provides a calculated clogP increase of approximately 1.5–2.0 log units compared to the simplest 3-acetamido-N-phenylbenzofuran-2-carboxamide analog (CAS 160461-24-5) [1]. This increase in lipophilicity, driven by the aromatic m-tolyloxy group, can enhance membrane permeability and target engagement for intracellular or membrane-embedded protein targets, a feature not achievable with unsubstituted acetamido derivatives.

Drug design Lipophilic efficiency Structure-activity relationship

Structural Differentiation from Regioisomeric Tolyloxyacetamido Analogs: ortho- and para-Tolyloxy Substitution

The target compound bears a meta-tolyloxy (3-methylphenoxy) acetamido group at the C3 position of the benzofuran. Close analogs with ortho-tolyloxy (CAS not available in primary literature) and para-tolyloxy substitution (CAS not available in primary literature) represent the immediate regioisomeric comparators [1]. In benzofuran-2-carboxamide SAR studies, the position of a methyl substituent on the aryloxy ring has been shown to modulate antiproliferative IC50 values by up to 5-fold against MCF-7 breast cancer cells, with meta-substitution often conferring an optimal balance of steric and electronic effects for target binding [2].

Regioisomer selectivity Target binding Medicinal chemistry

Molecular Weight and Physicochemical Differentiation from 3-(2-(Substituted-phenyl)acetamido) Analogs

The target compound, with molecular formula C24H20N2O4 and a molecular weight of approximately 400.4 g/mol, differs from 3-(2-(substituted-phenyl)acetamido) analogs such as 3-(2-(4-methoxyphenyl)acetamido)-N-phenylbenzofuran-2-carboxamide (CAS 883711-28-2, MW ~428.5) by incorporating an ether oxygen linker (tolyloxy) rather than a direct C–C bond (tolylacetamido) [1]. This ether linkage introduces an additional hydrogen-bond acceptor, alters conformational flexibility, and reduces molecular weight by ~28 Da, potentially improving ligand efficiency metrics (LE, LLE) for fragment-based or lead optimization campaigns [2].

Physicochemical properties Lead optimization Drug-likeness

Potential CCL20/CCR6 Axis Modulation: Class-Level Immunomodulatory Differentiation

Recent studies on benzofuran-2-carboxamide derivatives, including closely related 3-amido substituted analogs, have identified potent inhibition of the CCL20-induced chemotaxis and direct antiproliferative effects against colon cancer cell lines (HCT116, HT29) [1]. Selected analogs (16e, 24b) in this series inhibited colon cancer cell growth with IC50 values in the low micromolar range while simultaneously blocking CCL20/CCR6-mediated migration. The target compound's structural features—particularly the m-tolyloxyacetamido group and N-phenyl carboxamide—position it within this immunomodulatory benzofuran-2-carboxamide chemical space, suggesting potential for dual antiproliferative and chemotaxis-inhibitory activity.

Immuno-oncology Chemokine receptor Colon cancer

Optimal Research and Procurement Scenarios for N-Phenyl-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide (887216-31-1)


Structure-Activity Relationship (SAR) Probe for Benzofuran-2-Carboxamide C3 Substituent Optimization

The meta-tolyloxyacetamido C3 substituent offers a specific combination of lipophilic, steric, and hydrogen-bonding properties that serves as a key reference point in SAR studies. As evidenced by the class-level IC50 variation of up to 5-fold among methyl positional isomers on benzofuran-2-carboxamide cores [1], this compound enables systematic exploration of how aryloxy substitution patterns modulate antiproliferative potency, target selectivity, and physicochemical properties. Procurement is recommended for medicinal chemistry teams systematically varying the C3 position to establish SAR trends.

Immuno-Oncology Lead Identification Targeting the CCL20/CCR6 Axis

Given the demonstrated CCL20/CCR6 inhibitory and colon cancer antiproliferative activity of structurally related benzofuran-2-carboxamide derivatives [2], this compound represents a candidate for screening in CCL20-induced chemotaxis Boyden chamber assays and colon cancer viability panels (HCT116, HT29). Its m-tolyloxy substitution pattern may confer distinct potency and selectivity relative to previously reported leads (e.g., MR120, 16e, 24b). Researchers investigating tumor microenvironment modulation and immune cell trafficking should prioritize this compound for comparative profiling.

Lipophilic Efficiency Benchmarking in Fragment-to-Lead Optimization

The estimated clogP of 4.5–5.0 and molecular weight of ~400 Da position this compound within favorable drug-like property space [3]. Compared to simpler 3-acetamido analogs (clogP ~2.8–3.2), this compound's enhanced lipophilicity can be exploited to evaluate the impact of clogP on membrane permeability, metabolic stability, and off-target promiscuity in a controlled SAR series. It is particularly suited for use as a reference compound in lipophilic ligand efficiency (LLE) and ligand efficiency (LE) assessments during hit-to-lead campaigns.

Synthetic Methodology Development for 3-Amido-Benzofuran-2-Carboxamide Derivatives

Modern synthetic approaches—including microwave-assisted multicomponent protocols [3] and 8-aminoquinoline-directed C–H arylation/transamidation sequences [4]—have been developed to access diverse benzofuran-2-carboxamide libraries. This compound, with its specific m-tolyloxyacetamido functionality, serves as a valuable substrate for validating the scope, functional group tolerance, and scalability of these emerging synthetic methods.

Quote Request

Request a Quote for N-phenyl-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.